molecular formula C18H20N2O2 B5141799 N-benzyl-N'-(4-ethylbenzyl)ethanediamide

N-benzyl-N'-(4-ethylbenzyl)ethanediamide

Cat. No. B5141799
M. Wt: 296.4 g/mol
InChI Key: YAPLUBRBAGYIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(4-ethylbenzyl)ethanediamide, also known as BEB, is a synthetic compound that has been widely used in scientific research. This compound is a member of the N-alkylated ethylenediamine family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-ethylbenzyl)ethanediamide is not clearly understood. However, it is believed that N-benzyl-N'-(4-ethylbenzyl)ethanediamide reacts with the amino group of the amino acid or peptide to form a stable derivative that can be detected by UV absorption. This reaction is believed to be a nucleophilic substitution reaction.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-ethylbenzyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anticonvulsant and analgesic effects in animal models. Additionally, N-benzyl-N'-(4-ethylbenzyl)ethanediamide has been found to have antihypertensive effects in rats.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N'-(4-ethylbenzyl)ethanediamide in lab experiments is its high yield during synthesis. Additionally, N-benzyl-N'-(4-ethylbenzyl)ethanediamide is stable and can be stored for a long time without degradation. However, one of the limitations of using N-benzyl-N'-(4-ethylbenzyl)ethanediamide is its high toxicity. Therefore, it should be handled with care and disposed of properly.

Future Directions

There are several future directions for the research on N-benzyl-N'-(4-ethylbenzyl)ethanediamide. One of the future directions is the investigation of the mechanism of action of N-benzyl-N'-(4-ethylbenzyl)ethanediamide. Additionally, the anticonvulsant and analgesic effects of N-benzyl-N'-(4-ethylbenzyl)ethanediamide should be further investigated in animal models. Furthermore, the potential use of N-benzyl-N'-(4-ethylbenzyl)ethanediamide as a therapeutic agent for hypertension and cancer should be explored.
Conclusion:
In conclusion, N-benzyl-N'-(4-ethylbenzyl)ethanediamide is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been found to have potential therapeutic applications. The synthesis method of N-benzyl-N'-(4-ethylbenzyl)ethanediamide is simple, and it has high yield. However, its high toxicity should be taken into consideration when handling it. There are several future directions for the research on N-benzyl-N'-(4-ethylbenzyl)ethanediamide, and its potential as a therapeutic agent should be further explored.

Synthesis Methods

The synthesis of N-benzyl-N'-(4-ethylbenzyl)ethanediamide involves the reaction of benzylamine and 4-ethylbenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction produces N-benzyl-N'-(4-ethylbenzyl)ethanediamide as a white crystalline solid with a high yield. The purity of N-benzyl-N'-(4-ethylbenzyl)ethanediamide can be increased by recrystallization.

Scientific Research Applications

N-benzyl-N'-(4-ethylbenzyl)ethanediamide has been extensively used in scientific research as a reagent for the determination of amino acids and peptides. It has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). N-benzyl-N'-(4-ethylbenzyl)ethanediamide reacts with the amino group of the amino acid or peptide to form a stable derivative that can be detected by UV absorption.

properties

IUPAC Name

N-benzyl-N'-[(4-ethylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-14-8-10-16(11-9-14)13-20-18(22)17(21)19-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLUBRBAGYIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(4-ethylbenzyl)ethanediamide

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